dTDP-4-oxo-2,6-dideoxy-alpha-D-glucose

Description

Structure

3D Structure

Properties

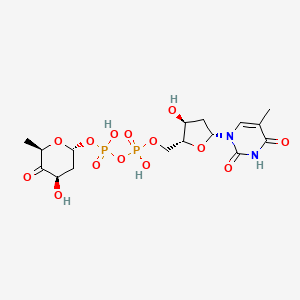

Molecular Formula |

C16H24N2O14P2 |

|---|---|

Molecular Weight |

530.31 g/mol |

IUPAC Name |

[hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] [(2R,4R,6R)-4-hydroxy-6-methyl-5-oxooxan-2-yl] hydrogen phosphate |

InChI |

InChI=1S/C16H24N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-13,19-20H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9+,10-,11-,12-,13-/m1/s1 |

InChI Key |

AONILRCSLAIOQE-LREJFELKSA-N |

SMILES |

CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |

Isomeric SMILES |

C[C@@H]1C(=O)[C@@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O |

Canonical SMILES |

CC1C(=O)C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O |

Origin of Product |

United States |

Biosynthetic Pathways Involving Dtdp 4 Oxo 2,6 Dideoxy Alpha D Glucose

Precursor Formation: From D-Glucose 1-phosphate to dTDP-4-oxo-6-deoxy-D-glucose

The initial phase of the biosynthesis involves the activation of glucose and a subsequent dehydration reaction to produce the key precursor, dTDP-4-oxo-6-deoxy-D-glucose.

The first committed step in this biosynthetic pathway is the conversion of α-D-glucose 1-phosphate and deoxythymidine triphosphate (dTTP) to dTDP-D-glucose and pyrophosphate. proteopedia.orgwikipedia.org This reaction is catalyzed by the enzyme glucose-1-phosphate thymidylyltransferase (EC 2.7.7.24). wikipedia.orguniprot.orggenome.jp This enzyme belongs to the transferase family, specifically the nucleotidyltransferases. wikipedia.org The reaction follows a sequential ordered Bi-Bi catalytic mechanism, where dTTP binds to the enzyme first, followed by glucose-1-phosphate. uniprot.orgnih.gov

This enzymatic activity is performed by several homologous proteins across different bacterial species, often designated by different names depending on the organism and the specific biosynthetic gene cluster in which they are found.

RmlA is the most well-characterized enzyme of this class and is the first enzyme in the widely distributed dTDP-L-rhamnose biosynthetic pathway. proteopedia.orgnih.gov It is found in numerous bacteria, including Pectobacterium actinidiae, where it is crucial for virulence. mdpi.com

AknY is the likely thymidylyltransferase involved in the biosynthesis of the sugar moieties of aclacinomycin A in Streptomyces galilaeus. nih.gov

RffH is a homolog found in Escherichia coli that participates in the synthesis of enterobacterial common antigen. genome.jp

CalS7 has been identified as a callose synthase (a β-1,3-glucan synthase) in plants like Arabidopsis thaliana, where it is specifically responsible for callose deposition in the phloem. wikipedia.orgproteopedia.orgwikipedia.org Its role is in plant cell wall formation and response to wounding, which is functionally distinct from the bacterial thymidylyltransferases. wikipedia.orgwikipedia.org

Interactive Table: Glucose-1-phosphate Thymidylyltransferases

| Enzyme Name | Organism/Pathway Example | Function | EC Number |

| RmlA | P. aeruginosa, E. coli (dTDP-L-rhamnose pathway) | Catalyzes dTTP + Glucose-1-P → dTDP-D-glucose + PPi | 2.7.7.24 |

| AknY | S. galilaeus (Aclacinomycin A pathway) | Putative thymidylyltransferase for deoxysugar synthesis | 2.7.7.24 |

| RffH | E. coli (Enterobacterial Common Antigen pathway) | Thymidylyltransferase for nucleotide sugar precursor synthesis | 2.7.7.24 |

| CalS7 | Arabidopsis thaliana | Plant callose synthase (synthesizes β-1,3-glucan) | 2.4.1.34 |

Following its synthesis, dTDP-D-glucose is converted to dTDP-4-oxo-6-deoxy-D-glucose (also known as dTDP-4-dehydro-6-deoxy-D-glucose). ebi.ac.uk This reaction is catalyzed by dTDP-D-glucose-4,6-dehydratase (EC 4.2.1.46), a member of the lyase family. uniprot.org The enzyme utilizes a tightly bound NAD+ cofactor and proceeds via a three-step mechanism involving oxidation at C-4, dehydration to remove the C-6 hydroxyl group, and subsequent reduction of the C-4 position. ebi.ac.ukuniprot.org The product of this reaction is a pivotal intermediate for all 6-deoxysugar biosynthetic pathways. nih.gov

Like the preceding step, this catalytic function is carried out by several homologous enzymes:

RmlB is the canonical enzyme of the dTDP-L-rhamnose pathway, found in organisms like Salmonella enterica and Streptomyces species. ebi.ac.uknih.gov It functions as a homodimer, with each monomer having an N-terminal NAD+-binding domain and a C-terminal substrate-binding domain. ebi.ac.uknih.gov

AknR is the putative dTDP-D-glucose 4,6-dehydratase in the aclacinomycin A biosynthetic cluster in S. galilaeus. nih.gov

RffG is the designation for the homologous enzyme involved in the biosynthesis of the enterobacterial common antigen in E. coli.

Interactive Table: dTDP-D-glucose-4,6-dehydratases

| Enzyme Name | Organism/Pathway Example | Function | EC Number |

| RmlB | S. enterica, E. coli (dTDP-L-rhamnose pathway) | Converts dTDP-D-glucose to dTDP-4-oxo-6-deoxy-D-glucose | 4.2.1.46 |

| AknR | S. galilaeus (Aclacinomycin A pathway) | Putative 4,6-dehydratase for deoxysugar synthesis | 4.2.1.46 |

| RffG | E. coli (Enterobacterial Common Antigen pathway) | 4,6-dehydratase for nucleotide sugar precursor synthesis | 4.2.1.46 |

Formation of dTDP-4-oxo-2,6-dideoxy-alpha-D-glucose: The C-2 Deoxygenation Step

The conversion of the 6-deoxy intermediate to the 2,6-dideoxy target compound is a crucial transformation that further diversifies the resulting sugar moieties. This step involves the removal of the hydroxyl group at the C-2 position.

The deoxygenation at C-2 is catalyzed by a class of enzymes known as 2,3-dehydratases. nih.govwikipedia.org These enzymes act on NDP-4-keto-6-deoxyhexoses to introduce a double bond between C-2 and C-3, eliminating water. nih.gov This reaction is often followed by a reduction step to yield the 2-deoxysugar. Multiple dTDP-glucose 2,3-dehydratases have been identified in various antibiotic biosynthesis pathways, including Gra27, TylX3, and OleV from different Streptomyces species. nih.gov In the gene cluster for aclacinomycin A biosynthesis, the gene aknN is present alongside aknY and aknR, suggesting its role as the 2,3-dehydratase in this pathway. nih.gov

The precise nature of the intermediate following the action of 2,3-dehydratase is transient. The enzymatic formation of dTDP-4-keto-2,6-dideoxy-D-glucose has been shown to proceed through the concerted action of a 2,3-dehydratase (like TylX3) and a 3-ketoreductase (like SpnN). nih.gov This implies a 2,3-unsaturated intermediate that is immediately reduced at the C-3 position to yield the final product.

However, in the biosynthesis of other deoxysugars, such as D-mycaminose, a different type of intermediate is formed. nih.gov In that pathway, the enzyme TDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase (Tyl1a) acts on dTDP-4-oxo-6-deoxy-D-glucose to produce dTDP-3-oxo-6-deoxy-D-glucose , creating a 3,4-diketo intermediate. nih.gov This highlights that while the formation of the title compound likely involves a 2,3-dehydration-reduction sequence, related pathways utilize 3,4-diketo intermediates to achieve further chemical diversity. The direct formation of a stable dTDP-3,4-diketo-2,6-dideoxy-D-glucose intermediate in this specific pathway is not explicitly detailed in the available research.

Downstream Metabolic Conversions of this compound to Diverse Deoxysugars

Once formed, this compound serves as a branching point for the synthesis of even more complex deoxysugars. These modifications are critical for the biological activity of the final natural products. For example, in the mycaminose (B1220238) pathway, the subsequent enzyme, a C-3 aminotransferase (TylB), can act on the product of the isomerase to produce TDP-3-amino-3,6-dideoxy-D-glucose, demonstrating how the 4-oxo intermediate is a substrate for amination reactions. nih.gov Further modifications, such as the action of epimerases or reductases on the C-4 keto group, can lead to a wide array of different dideoxy and trideoxy sugars that are ultimately incorporated into antibiotics and other secondary metabolites.

Pathways to 2,6-Dideoxy Sugars

These pathways modify the core 2,6-dideoxy structure, primarily through alterations at the C-3 and C-4 positions, without further deoxygenation.

The biosynthesis of dTDP-D-oliose from this compound is a direct conversion involving the reduction of the keto group at the C-4 position. This reaction is catalyzed by a specific dTDP-4-oxo-2,6-dideoxy-D-glucose 4-ketoreductase. In the oleandomycin (B1677203) biosynthetic cluster from Streptomyces antibioticus, the enzyme OleU, which shows similarity to a large family of sugar reductases, is responsible for this C-4 ketoreduction step. This conversion is a critical step in the formation of D-oliose, a key component of certain antibiotics.

Table 1: Key Enzyme in dTDP-D-Oliose Formation

| Enzyme Name | Gene | Source Organism | Function |

| dTDP-4-oxo-2,6-dideoxy-D-glucose 4-ketoreductase | oleU | Streptomyces antibioticus | C-4 ketoreduction |

The established biosynthetic pathway to the aminosugar dTDP-D-mycaminose, found in antibiotics like tylosin (B1662201), initiates from the precursor dTDP-4-keto-6-deoxy-D-glucose. nih.gov In this pathway, the enzyme Tyl1a, a TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase from Streptomyces fradiae, isomerizes the substrate to form TDP-3-keto-6-deoxy-D-glucose. nih.gov This intermediate is then acted upon by the C-3 aminotransferase TylB and the N,N-dimethyltransferase TylM1 to yield dTDP-D-mycaminose. nih.gov While research has shown that Tyl1a and TylB can process a C-2 deoxygenated substrate, the primary characterized pathway begins with the 6-deoxy compound rather than this compound. nih.gov

Table 2: Enzymes in the Primary dTDP-D-Mycaminose Biosynthetic Pathway

| Enzyme Name | Gene | Source Organism | Function | Substrate |

| TDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase | tyl1a | Streptomyces fradiae | 3,4-Ketoisomerization | dTDP-4-keto-6-deoxy-D-glucose |

| C-3 Aminotransferase | tylB | Streptomyces fradiae | C-3 Transamination | TDP-3-keto-6-deoxy-D-glucose |

| N,N-Dimethyltransferase | tylM1 | Streptomyces fradiae | N,N-Dimethylation | TDP-3-amino-3,6-dideoxy-D-glucose |

The sugar L-oleandrose is a 2,6-dideoxyhexose found in the antibiotic oleandomycin, produced by Streptomyces antibioticus. nih.gov The biosynthesis involves a series of modifications to this compound, which is formed as an early intermediate. The pathway requires epimerization at C-3 and C-5, C-4 ketoreduction, and C-3 O-methylation. nih.gov The gene cluster in S. antibioticus contains the genes oleL, oleU, and oleY that encode the enzymes for these transformations. Following the initial C-2 deoxygenation, a C-3,C-5 epimerase (likely OleL) acts, followed by a C-4 ketoreductase (OleU). nih.gov The final step is a methylation reaction at the C-3 hydroxyl group, catalyzed by the 3-O-methyltransferase OleY, which converts the precursor dTDP-L-olivose into dTDP-L-oleandrose. researchgate.net

Table 3: Enzymes in dTDP-L-Oleandrose Biosynthesis

| Enzyme Name | Gene | Source Organism | Function |

| C-3,C-5 Epimerase | oleL | Streptomyces antibioticus | Epimerization at C-3 and C-5 |

| C-4 Ketoreductase | oleU | Streptomyces antibioticus | C-4 ketoreduction |

| 3-O-Methyltransferase | oleY | Streptomyces antibioticus | C-3 O-methylation |

Generation of 2,3,6-Trideoxy Sugars

These pathways introduce an additional deoxygenation step at the C-3 position, resulting in highly modified trideoxy sugars that are often aminated.

Forosamine (B98537) is a highly deoxygenated aminosugar found in the insecticide spinosyn, produced by Saccharopolyspora spinosa. The biosynthesis of its activated form, dTDP-D-forosamine, is a well-characterized pathway that directly utilizes this compound. The key step is the C-3 deoxygenation catalyzed by SpnQ, a PMP and iron-sulfur-containing 3-dehydrase. researchgate.net This reaction requires a reductase partner, which can be supplied by general cellular reductases like ferredoxin/ferredoxin reductase. researchgate.net The product, dTDP-4-keto-2,3,6-trideoxy-D-glucose, is then converted by the aminotransferase SpnR to TDP-4-amino-2,3,4,6-tetradeoxy-D-glucose. researchgate.net The final step is a dimethylation at the C-4 amino group, catalyzed by the N,N-dimethyltransferase SpnS, to yield dTDP-D-forosamine. researchgate.net

Table 4: Enzymes in dTDP-D-Forosamine Biosynthesis

| Enzyme Name | Gene | Source Organism | Function |

| TDP-4-keto-2,6-dideoxy-D-glucose 3-dehydrase | spnQ | Saccharopolyspora spinosa | C-3 deoxygenation |

| Aminotransferase | spnR | Saccharopolyspora spinosa | C-4 transamination |

| 4-N,N-Dimethyltransferase | spnS | Saccharopolyspora spinosa | C-4 N,N-dimethylation |

L-daunosamine is the crucial sugar moiety in the potent anticancer anthracyclines daunorubicin (B1662515) and doxorubicin, produced by Streptomyces peucetius. acs.org Its biosynthesis proceeds from the common intermediate dTDP-4-keto-6-deoxy-D-glucose. nih.govresearchgate.net The pathway involves several enzymatic steps that have been reconstituted in vitro. acs.org Following an initial C-2 deoxygenation (not part of the dnm cluster) to produce this compound, a series of enzymes encoded by the dnm gene cluster catalyze the subsequent transformations. DnmU, a 3,5-epimerase, converts the intermediate into the L-configuration. nih.govresearchgate.net This is followed by the action of the aminotransferase DnmJ, which introduces an amino group at the C-3 position. nih.gov The final step is the stereospecific reduction of the C-4 keto group by the ketoreductase DnmV, yielding dTDP-L-daunosamine. nih.gov

Table 5: Key Enzymes in dTDP-L-Daunosamine Biosynthesis

| Enzyme Name | Gene | Source Organism | Function |

| 3,5-Epimerase | dnmU | Streptomyces peucetius | C-3 and C-5 epimerization |

| Aminotransferase | dnmJ | Streptomyces peucetius | C-3 transamination |

| C-4 Ketoreductase | dnmV | Streptomyces peucetius | C-4 ketoreduction |

Enzymology of Dtdp 4 Oxo 2,6 Dideoxy Alpha D Glucose Metabolism

Enzymes Catalyzing the Formation of dTDP-4-oxo-2,6-dideoxy-alpha-D-glucose

The biosynthesis of this compound begins with the common precursor dTDP-D-glucose. The pathway involves a critical C-6 deoxygenation followed by a more complex C-2 deoxygenation, mediated by a sequence of specialized enzymes.

dTDP-D-glucose 4,6-dehydratase (EC 4.2.1.46)

The initial and committed step in the biosynthesis of all dTDP-6-deoxysugars is catalyzed by dTDP-D-glucose 4,6-dehydratase, a well-characterized enzyme also known as RmlB. modelseed.orgnih.gov This enzyme belongs to the lyase family and specifically cleaves the carbon-oxygen bond at C-6 of the glucose moiety. nih.gov

Mechanism and Structure: dTDP-D-glucose 4,6-dehydratase is a homodimeric protein that utilizes a tightly bound NAD+ cofactor for catalysis. modelseed.org The reaction proceeds through a three-step process involving oxidation, dehydration, and reduction, all occurring within the enzyme's active site. The enzyme transiently oxidizes the C-4 hydroxyl group of the substrate, dTDP-D-glucose, to activate the molecule for the subsequent dehydration step. modelseed.orgnih.gov Structurally, each monomer of the enzyme features a two-domain architecture: a larger N-terminal domain that binds the NAD+ cofactor and contains a characteristic Rossmann fold, and a smaller C-terminal domain responsible for binding the dTDP-D-glucose substrate. modelseed.org

The product of this reaction is dTDP-4-dehydro-6-deoxy-α-D-glucose, a key intermediate that serves as the substrate for a variety of downstream modifying enzymes, including those responsible for C-2 deoxygenation. modelseed.orgunipr.it

Table 1: Characteristics of dTDP-D-glucose 4,6-dehydratase

| Feature | Description |

|---|---|

| Enzyme Name | dTDP-D-glucose 4,6-dehydratase |

| EC Number | 4.2.1.46 |

| Alternative Names | RmlB, TDP-glucose oxidoreductase |

| Substrate | dTDP-α-D-glucose |

| Product | dTDP-4-dehydro-6-deoxy-α-D-glucose |

| Cofactor | NAD+ |

| Enzyme Family | Lyase (specifically hydro-lyase) |

| Biological Pathway | dTDP-L-rhamnose biosynthesis, Polyketide sugar unit biosynthesis |

Dehydratases Responsible for C-2 Deoxygenation (e.g., AknN, EC 4.2.1.159)

The removal of the hydroxyl group at the C-2 position is a crucial step in forming 2,6-dideoxysugars and is more complex than the C-6 deoxygenation. It typically involves a two-enzyme system: a 2,3-dehydratase and a 3-ketoreductase. AknN, from the aclacinomycin biosynthesis pathway, is an example of the first enzyme in this sequence.

Mechanism and Function: AknN is a 2,3-dehydratase that acts on the dTDP-4-dehydro-6-deoxy-D-glucose produced by the 4,6-dehydratase. kegg.jp It catalyzes a dehydration reaction across C-2 and C-3, leading to the formation of a highly unstable intermediate, proposed to be dTDP-3,4-diketo-2,6-dideoxy-D-glucose. kegg.jp This intermediate is then immediately acted upon by a 3-ketoreductase (like AknQ) to produce the stable this compound. kegg.jp In the spinosyn pathway, a homologous enzyme, SpnO, performs the same 2,3-dehydratase function. nih.govnih.gov This two-step mechanism, involving an initial dehydration followed by a reduction, is a common strategy for achieving C-2 deoxygenation in deoxysugar biosynthesis.

Table 2: Characteristics of C-2 Deoxygenating Dehydratases

| Feature | Description |

|---|---|

| Enzyme Name | AknN |

| EC Number | 4.2.1.159 (dTDP-4-dehydro-6-deoxy-alpha-D-glucopyranose 2,3-dehydratase) |

| Function | Initiates C-2 deoxygenation via a 2,3-dehydration reaction |

| Substrate | dTDP-4-dehydro-6-deoxy-D-glucose |

| Product | Unstable dTDP-4-keto-2,3-dideoxy-D-glucose-2,3-ene intermediate |

| Enzyme Family | Lyase (Hydro-lyase) |

| Biological Pathway | Aclacinomycin biosynthesis |

Enzymes Utilizing this compound as a Substrate

Once formed, this compound can be modified by several classes of enzymes, leading to a diverse array of deoxysugars found in natural products. These modifications include reduction of the C-4 keto group, isomerization, and further dehydration.

Ketoreductases (e.g., dTDP-4-oxo-2,6-dideoxy-D-glucose 4-ketoreductase, AknQ, MegDII, OleL, AveBIV)

Ketoreductases are NAD(P)H-dependent enzymes that catalyze the reduction of keto groups to hydroxyl groups, often with high stereospecificity. In deoxysugar biosynthesis, they are essential for determining the final stereochemistry of the sugar moiety.

AknQ: While listed here, recent research clarifies that AknQ is a 3-ketoreductase that participates in the formation of dTDP-4-oxo-2,6-dideoxy-D-glucose. It acts on the unstable intermediate produced by the 2,3-dehydratase AknN, reducing the C-3 keto group to generate the final, stable 4-keto-2,6-dideoxy product. kegg.jp

AveBIV: In the biosynthesis of the anthelmintic agent avermectin, the deoxysugar L-oleandrose is produced. This pathway involves a 4-ketoreduction step catalyzed by AveBIV, which acts on a dTDP-4-keto-2,6-dideoxy sugar intermediate to produce the corresponding hydroxylated sugar. nih.govjgenomics.com

OleL: The oleandomycin (B1677203) biosynthetic cluster contains several genes for deoxysugar synthesis, including oleL. nih.gov While specific characterization is limited, it is positioned within a series of enzymes, including other ketoreductases like OleU (a proposed 4-ketoreductase) and OleW (a proposed 3-ketoreductase), that collectively synthesize the 2,6-deoxysugar L-oleandrose.

MegDII: In the megalomicin (B10785579) biosynthetic pathway, the enzyme MegDII has been characterized as a pyridoxal (B1214274) 5'-phosphate-dependent aminotransferase, which acts on TDP-3-keto-sugar substrates. wikipedia.org It is not a ketoreductase.

Table 3: Examples of Ketoreductases in Deoxysugar Biosynthesis

| Enzyme | Source Organism/Pathway | Function | Substrate Type |

|---|---|---|---|

| AknQ | Aclacinomycin | 3-Ketoreductase (in formation pathway) | dTDP-3,4-diketo-2,6-dideoxy-D-glucose |

| AveBIV | Avermectin | 4-Ketoreductase | dTDP-4-oxo-2,6-dideoxy-sugar intermediate |

| OleL | Oleandomycin | Putative role in deoxysugar biosynthesis | dTDP-deoxysugar intermediate |

Oxoisomerases (e.g., dTDP-4-oxo-6-deoxy-alpha-D-glucose-3,4-oxoisomerase, Tyl1a, FdtA, QdtA, OleP1; EC 5.3.2.3, EC 5.3.2.4)

Oxoisomerases, or keto-enol isomerases, catalyze the intramolecular transfer of an oxygen atom, typically shifting the position of a keto group within the sugar ring.

The characterized enzymes in this class, such as Tyl1a (EC 5.3.2.4) and FdtA (EC 5.3.2.3), have been shown to act on dTDP-4-dehydro-6-deoxy-D-glucose. expasy.org They catalyze the isomerization of this 4-keto intermediate into a 3-keto intermediate (dTDP-3-dehydro-6-deoxy-D-glucose). expasy.org For instance, Tyl1a is involved in the biosynthesis of the deoxysugar D-mycaminose. expasy.org Similarly, OleP1 from the oleandomycin pathway was shown to have a function identical to EryCII, a proposed dTDP-4-keto-6-deoxy-D-glucose 3,4-isomerase. rhea-db.org While these enzymes are known to act on 6-deoxy sugars, their potential activity on the closely related 2,6-dideoxy substrate remains an area for further investigation. Their inclusion in pathways involving 2,6-dideoxy sugars suggests a potential for broader substrate specificity.

Table 4: Examples of Oxoisomerases in Deoxysugar Biosynthesis

| Enzyme | EC Number | Source Organism/Pathway | Known Reaction |

|---|---|---|---|

| Tyl1a | 5.3.2.4 | Tylosin (B1662201) (D-mycaminose) | dTDP-4-oxo-6-deoxy-D-glucose ⇌ dTDP-3-oxo-6-deoxy-D-glucose |

| FdtA | 5.3.2.3 | A. thermoaerophilus | dTDP-4-oxo-6-deoxy-D-glucose ⇌ dTDP-3-oxo-6-deoxy-D-galactose |

| OleP1 | N/A | Oleandomycin | Proposed 3,4-isomerase activity on a 6-deoxy sugar |

| QdtA | N/A | Thermoanaerobacterium | Isomerase in 3-acetamido-3,6-dideoxy-D-glucose pathway |

Dehydratases (e.g., dTDP-4-dehydro-2,6-dideoxy-D-glucose 3-dehydratase, SpnQ; EC 4.2.1.164)

Further modification of the this compound intermediate can involve additional dehydration steps to create even more highly deoxygenated sugars. The enzyme SpnQ from the spinosyn biosynthetic pathway is a prime example of this activity.

Mechanism and Function: SpnQ is a pyridoxal phosphate (B84403) (PLP)-dependent enzyme that catalyzes the C-3 deoxygenation of dTDP-4-keto-2,6-dideoxy-D-glucose. nih.gov This reaction is a critical step in the biosynthesis of forosamine (B98537), a 2,3,4,6-tetradeoxy sugar component of the potent insecticide spinosyn A. nih.gov The enzyme requires a cellular reductase system, such as a ferredoxin/ferredoxin reductase pair, to complete the catalytic cycle. The reaction proceeds by forming a Schiff base between the substrate's C-4 keto group and the PLP cofactor, which facilitates the elimination of the C-3 hydroxyl group. The resulting product is dTDP-4-keto-2,3,6-trideoxy-D-glucose, an intermediate that is then further processed by aminotransferases and methyltransferases to yield the final forosamine sugar. nih.gov

Table 5: Characteristics of dTDP-4-dehydro-2,6-dideoxy-D-glucose 3-dehydratase

| Feature | Description |

|---|---|

| Enzyme Name | dTDP-4-dehydro-2,6-dideoxy-D-glucose 3-dehydratase |

| EC Number | 4.2.1.164 |

| Alternative Names | SpnQ, TDP-4-oxo-2,6-dideoxy-D-glucose 3-dehydratase |

| Substrate | dTDP-4-dehydro-2,6-dideoxy-α-D-glucose |

| Product | dTDP-4-dehydro-2,3,6-trideoxy-α-D-hexopyranose |

| Cofactor/Requirements | Pyridoxal phosphate (PLP), Ferredoxin/ferredoxin reductase |

| Enzyme Family | Lyase (Hydro-lyase) |

| Biological Pathway | Forosamine biosynthesis (Spinosyn) |

Epimerases (e.g., dTDP-4-oxo-2,6-dideoxy-D-glucose 5-epimerase, dTDP-4-dehydrorhamnose 3,5-epimerase)

The transformation of dTDP-4-dehydro-6-deoxy-D-glucose is centrally managed by the enzyme dTDP-4-dehydrorhamnose 3,5-epimerase, also known as RmlC. wikipedia.orgnih.gov This enzyme is a key component of the dTDP-L-rhamnose biosynthesis pathway, which is vital for the assembly of cell surface glycoconjugates in numerous bacterial pathogens. nih.govsemanticscholar.org RmlC catalyzes the stereochemical inversion at two carbon centers, C3' and C5', of its substrate. uniprot.org

The reaction converts dTDP-4-dehydro-6-deoxy-D-glucose into dTDP-4-dehydro-6-deoxy-L-mannose (also called dTDP-4-keto-6-deoxy-L-mannose). wikipedia.orgnih.gov This double epimerization is a crucial step that sets the correct stereochemistry for the final reduction to L-rhamnose. nih.gov In some organisms, such as Pseudomonas putida KT2440, this epimerization is catalyzed by two paralogous RmlC proteins, highlighting its importance. nih.gov The activity of RmlC is notably independent of NAD(P)H as a cofactor. nih.govsemanticscholar.org In Salmonella enterica, under specific reaction conditions, RmlC was found to convert about 3% of its substrate to the L-epimer product. nih.govsemanticscholar.org In plants like Arabidopsis thaliana, this epimerase activity is part of a bifunctional enzyme that also includes the subsequent reductase function. uniprot.org

Transaminases and Transacetylases in Subsequent Functionalization

Following the initial enzymatic modifications, the dTDP-4-oxo-6-deoxy-D-glucose scaffold can be further functionalized. A key class of enzymes in this process is the transaminases. For instance, the enzyme dTDP-4-amino-4,6-dideoxy-D-glucose transaminase (EC 2.6.1.33) catalyzes the transfer of an amino group to the C4 position. wikipedia.org

This enzyme uses dTDP-4-amino-4,6-dideoxy-D-glucose and 2-oxoglutarate as substrates to produce dTDP-4-dehydro-6-deoxy-D-glucose and L-glutamate. wikipedia.org The reaction is reversible and plays a role in the metabolism of nucleotide sugars. wikipedia.org This transamination is a critical step in the biosynthesis of various dideoxyamino sugars. The enzyme requires pyridoxal phosphate as a cofactor to facilitate the amino group transfer. wikipedia.org Another related enzyme, dTDP-4-keto-6-deoxy-D-glucose aminotransferase (GerB), is also utilized in the synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose. researchgate.net Subsequent reactions can involve acetyltransferases, which add an acetyl group to the newly introduced amino function, leading to the formation of N-acetylated sugar derivatives, such as dTDP-3-acetamido-3,6-dideoxy-alpha-D-galactose. wikipedia.org

Structural and Mechanistic Insights into Key Enzymes

Active Site Analysis and Substrate Specificity

The enzymes that process dTDP-4-dehydro-6-deoxy-D-glucose and its derivatives possess highly specific active sites tailored for their substrates.

dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC) : The crystal structure of RmlC from Methanobacterium thermoautotrophicum reveals a homodimeric protein where each monomer features a central jelly roll motif. wikipedia.orgnih.gov The active site is a cavity located in the center of this motif and is lined with conserved residues among all known RmlC homologues. wikipedia.orgnih.gov Aromatic residues within the active site create a favorable environment for binding the thymine (B56734) base of the dTDP moiety, while ionic interactions stabilize the phosphate groups. wikipedia.orgnih.gov The high conservation of active site residues suggests a conserved catalytic mechanism across different species. nih.gov

dTDP-glucose 4,6-dehydratase (RmlB) : This enzyme, which produces the title compound, has a larger N-terminal domain that binds the NAD+ cofactor and a smaller C-terminal domain for binding the dTDP-D-glucose substrate. nih.gov The active site contains a highly conserved Tyr-X-X-X-Lys catalytic couple, which is characteristic of the short-chain dehydrogenase/reductase (SDR) family of enzymes. nih.gov

The table below summarizes the substrate specificity for key enzymes in the pathway.

Enzyme Substrate Specificity| Enzyme | Primary Substrate(s) | Product(s) |

|---|---|---|

| dTDP-glucose 4,6-dehydratase (RmlB) | dTDP-D-glucose | dTDP-4-dehydro-6-deoxy-D-glucose, H₂O |

| dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC) | dTDP-4-dehydro-6-deoxy-D-glucose | dTDP-4-dehydro-6-deoxy-L-mannose |

| dTDP-4-dehydrorhamnose reductase (RmlD) | dTDP-4-dehydro-6-deoxy-L-mannose, NADPH | dTDP-L-rhamnose, NADP⁺ |

| dTDP-4-amino-4,6-dideoxy-D-glucose transaminase | dTDP-4-amino-4,6-dideoxy-D-glucose, 2-oxoglutarate | dTDP-4-dehydro-6-deoxy-D-glucose, L-glutamate |

Cofactor Requirements and Roles (e.g., NADPH, pyridoxamine (B1203002) 5'-monophosphate, ferredoxin)

The diverse chemical transformations in the metabolism of this compound necessitate various cofactors.

NAD+ : The enzyme dTDP-glucose 4,6-dehydratase (RmlB), which synthesizes the 4-oxo intermediate, uses a tightly bound NAD+ cofactor. nih.govwikipedia.org Its role is catalytic and transient; it first oxidizes the C4 hydroxyl group of the substrate to a ketone, is reduced to NADH, and then donates the hydride back to C6 in the final step, regenerating NAD+. nih.gov

NADPH : The reduction of the 4-keto group in the final step of dTDP-L-rhamnose synthesis is catalyzed by dTDP-4-dehydrorhamnose reductase (RmlD). This enzyme utilizes NADPH as the hydride donor to reduce the ketone, yielding the final dTDP-L-rhamnose product. nih.govsemanticscholar.org

Pyridoxal Phosphate (PLP) : Transaminases, such as dTDP-4-amino-4,6-dideoxy-D-glucose transaminase, depend on pyridoxal phosphate (PLP) as a cofactor. wikipedia.org PLP is essential for the transfer of the amino group from a donor (like L-glutamate) to the keto-sugar substrate, a key step in forming amino sugars. wikipedia.org

Cofactors for Key Enzymatic Steps

| Enzyme | Cofactor | Role of Cofactor |

|---|---|---|

| dTDP-glucose 4,6-dehydratase (RmlB) | NAD⁺ | Transient hydride acceptor and donor (catalytic) |

| dTDP-4-dehydrorhamnose 3,5-epimerase (RmlC) | None | The reaction proceeds without a redox cofactor. |

| dTDP-4-dehydrorhamnose reductase (RmlD) | NADPH | Hydride donor for reduction of the C4-keto group |

| dTDP-4-amino-4,6-dideoxy-D-glucose transaminase | Pyridoxal Phosphate (PLP) | Covalent catalysis for amino group transfer |

Proposed Reaction Mechanisms for Deoxygenation, Isomerization, and Reduction

The conversion of dTDP-D-glucose to dTDP-L-rhamnose involves a sequence of detailed chemical steps.

Deoxygenation (Dehydration) : The formation of dTDP-4-dehydro-6-deoxy-D-glucose from dTDP-D-glucose by RmlB is a three-step process:

Oxidation : The enzyme's bound NAD+ accepts a hydride from the C4 of the glucose moiety, forming an NADH intermediate and dTDP-4-ketoglucose. nih.gov

Dehydration : A proton is abstracted from C5, and the hydroxyl group at C6 is eliminated as water, forming a dTDP-4-ketoglucose-5,6-ene intermediate. nih.gov

Reduction : The NADH formed in the first step donates a hydride to C6 of the intermediate, which regenerates the NAD+ cofactor and produces the final product, dTDP-4-dehydro-6-deoxy-D-glucose. nih.gov

Isomerization (Epimerization) : The RmlC enzyme catalyzes epimerization at both C3' and C5' of the sugar. uniprot.org While the precise mechanism is complex, it is proposed to proceed via a series of proton abstraction and addition steps at the alpha-carbons adjacent to the C4-keto group, without the need for a redox cofactor. nih.gov The reaction likely involves enolate intermediates.

Reduction : The final step is the NADPH-dependent reduction of the C4-keto group of dTDP-4-dehydro-6-deoxy-L-mannose by RmlD. nih.govsemanticscholar.org This reaction involves a stereospecific hydride transfer from NADPH to the ketone, followed by protonation to yield the hydroxyl group of dTDP-L-rhamnose. semanticscholar.org The RmlD enzyme belongs to the short-chain dehydrogenase/reductase (SDR) superfamily, and its mechanism is consistent with other members of this family, utilizing a conserved Ser-Tyr-Lys catalytic triad. nih.gov

Genetic and Regulatory Control of Dtdp 4 Oxo 2,6 Dideoxy Alpha D Glucose Biosynthesis

Identification and Characterization of Biosynthetic Gene Clusters (e.g., rml, spn, akn, tyl)

The biosynthesis of dTDP-4-oxo-2,6-dideoxy-alpha-D-glucose is intrinsically linked to the pathways for other deoxysugars, most notably dTDP-L-rhamnose. The foundational enzymes are typically encoded by the rml gene cluster, which produces the key intermediate dTDP-4-oxo-6-deoxy-D-glucose. mdpi.comnih.gov Modification of this intermediate by enzymes from other BGCs, such as those for antibiotic synthesis, leads to the formation of 2,6-dideoxysugars.

The rml Gene Cluster: This cluster is responsible for the de novo biosynthesis of dTDP-L-rhamnose from D-glucose-1-phosphate. researchgate.net It comprises four core genes: rmlA, rmlB, rmlC, and rmlD. The first two enzymes, RmlA and RmlB, catalyze the conversion of glucose-1-phosphate to dTDP-4-oxo-6-deoxy-D-glucose, a critical precursor for many deoxysugars. mdpi.comuniprot.orgnih.gov This intermediate is then acted upon by RmlC and RmlD to produce dTDP-L-rhamnose. mdpi.comnih.gov The product of RmlB, dTDP-4-oxo-6-deoxy-D-glucose, is the branch point for the synthesis of this compound. nih.gov

The tyl Gene Cluster: Found in Streptomyces fradiae, the tyl cluster directs the synthesis of the macrolide antibiotic tylosin (B1662201), which contains the deoxysugar D-mycaminose. nih.gov A key enzyme in this pathway is Tyl1a, a dTDP-4-oxo-6-deoxy-D-glucose-3,4-oxoisomerase, which acts on the intermediate produced by the RmlA/RmlB equivalents. nih.govwikipedia.org This highlights how specialized enzymes within antibiotic BGCs modify common deoxysugar precursors.

The akn and Related Gene Clusters (Anthracyclines): The biosynthesis of anthracyclines like daunorubicin (B1662515) involves the formation of the deoxysugar dTDP-L-daunosamine. acs.org The gene cluster from Streptomyces peucetius contains genes whose products convert dTDP-4-oxo-6-deoxy-D-glucose into the required amino sugar. acs.org For instance, the enzyme DnmT from the daunorubicin BGC is a homolog of the enzymes involved in the early steps of 2,6-dideoxysugar formation. ebi.ac.uk

2,6-Dideoxysugar Gene Clusters (ery, mtm): The formation of the 2-deoxy moiety is often catalyzed by a 2,3-dehydratase. Homologs of this enzyme, such as EryBVI from the erythromycin (B1671065) cluster in Saccharopolyspora erythraea and MtmC from the mithramycin cluster in Streptomyces argillaceus, act on dTDP-4-oxo-6-deoxy-D-glucose to create a dTDP-4-oxo-2,3,6-trideoxy intermediate, which is then converted to the final 2,6-dideoxysugar. ebi.ac.ukresearchgate.net The mithramycin pathway, for example, produces TDP-D-olivose, a 2,6-deoxysugar, via the intermediate NDP-4-keto-2,6-dideoxy-D-glucose. researchgate.net

| Gene Cluster | Producing Organism (Example) | Key Product/Function | Relevance to this compound | Reference |

|---|---|---|---|---|

| rml | Escherichia coli, Streptococcus pyogenes | dTDP-L-rhamnose | Produces the essential precursor, dTDP-4-oxo-6-deoxy-D-glucose. | mdpi.comnih.gov |

| tyl | Streptomyces fradiae | Tylosin (contains D-mycaminose) | Contains specialized isomerase (Tyl1a) that modifies the precursor. | nih.gov |

| dnm (Daunorubicin) | Streptomyces peucetius | Daunorubicin (contains L-daunosamine) | Contains enzymes that create modified deoxysugars from the common precursor. | acs.orgebi.ac.uk |

| mtm (Mithramycin) | Streptomyces argillaceus | Mithramycin (contains D-olivose) | Pathway proceeds via a NDP-4-keto-2,6-dideoxy-D-glucose intermediate. | researchgate.net |

| ery (Erythromycin) | Saccharopolyspora erythraea | Erythromycin | Contains a 2,3-dehydratase (EryBVI) homolog for 2-deoxygenation. | ebi.ac.uk |

Gene Organization and Operon Structures in Producing Organisms

The genes responsible for deoxysugar biosynthesis are typically clustered together, often forming operons, which allows for coordinated expression.

rml Operon: In many bacteria, including Escherichia coli and Porphyromonas gingivalis, the rmlA, rmlB, rmlC, and rmlD genes are organized in a single operon (rmlABCD). mdpi.comnih.gov This ensures that all four enzymes for the dTDP-L-rhamnose pathway are transcribed together. nih.gov

Variations in Gene Organization: The organization of these genes is not universally conserved. In some species, the gene order may vary, or the genes may be located at different loci. For instance, in Streptococcus mutans and Lactobacillus rhamnosus GG, the rmlD gene is separated from the rmlABC genes. nih.govresearchgate.net In L. rhamnosus GG, the rmlA gene within the exopolysaccharide gene cluster appears to be inactivated, suggesting another complete rml operon exists elsewhere in the genome. nih.gov

Organization in Antibiotic BGCs: In the context of antibiotic production, the deoxysugar biosynthetic genes are integrated within the larger BGC. These clusters can be extensive, such as the tyl gene cluster, which includes not only the sugar biosynthesis genes but also the polyketide synthase (PKS) genes for the antibiotic backbone. nih.gov This co-localization facilitates the coordinated regulation of both aglycone and deoxysugar synthesis.

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes

The expression of deoxysugar biosynthetic genes is tightly controlled to meet the metabolic needs of the cell, often in response to environmental signals or during specific growth phases.

Transcriptional Regulation: This is a primary control point for gene expression, involving regulatory proteins like activators and repressors that bind to DNA sequences near the promoter. khanacademy.orgyoutube.com In many bacteria, the expression of pathways for secondary metabolites, including many antibiotics containing deoxysugars, is controlled by global regulatory networks. For example, the synthesis of rhamnolipids in Pseudomonas aeruginosa is regulated by a quorum-sensing system, which is a cell-density dependent signaling mechanism. While specific transcriptional regulators for the biosynthesis of this compound are not extensively detailed, the regulation of the upstream rml operon is crucial. Its expression is often linked to the synthesis of cell surface antigens, which can be phase-variably expressed in response to host immune pressure.

Post-Transcriptional Regulation: After transcription, gene expression can be further modulated through mechanisms affecting mRNA stability, translation, or protein activity. nih.govkhanacademy.org In bacteria, small non-coding RNAs (sRNAs) and RNases play a significant role in modulating mRNA decay and translation. mdpi.com For instance, the Gac/Rsm cascade, a global regulatory system in many bacteria, uses sRNAs to control the translation of target mRNAs, including those for secondary metabolism. mdpi.com Ribosome heterogeneity, where different homologs of ribosomal proteins are incorporated, can also lead to preferential translation of specific mRNAs, providing another layer of post-transcriptional control. nih.gov

Homologs and Orthologs Across Diverse Bacterial Species and Comparative Genomics

The enzymes involved in dTDP-deoxysugar biosynthesis are widespread in the bacterial kingdom, reflecting the importance of these sugars in various cellular structures and secondary metabolites.

Biological Significance and Functional Roles

Contribution to Microbial Glycoconjugate Synthesis

The biosynthesis of complex glycans that adorn the surfaces of microbial cells often involves nucleotide-activated sugar precursors. While the direct precursor, dTDP-4-oxo-6-deoxy-D-glucose, is a well-established intermediate in these pathways, the specific role of its 2,6-dideoxy derivative is more nuanced.

Bacterial S-layers are crystalline arrays of proteinaceous subunits that coat the cell surface and can be post-translationally modified with complex glycans. The biosynthesis of these glycans requires nucleotide-activated sugars. For instance, the S-layer glycan of Aneurinibacillus thermoaerophilus contains 3-acetamido-3,6-dideoxy-D-galactose, and the S-layer of Thermoanaerobacterium thermosaccharolyticum contains 3-acetamido-3,6-dideoxy-α-D-glucose (Quip3NAc). The biosynthetic pathways for both of these sugars begin with the conversion of dTDP-D-glucose to dTDP-4-oxo-6-deoxy-D-glucose. While these pathways lead to 3,6-dideoxy sugars rather than 2,6-dideoxy sugars, they highlight the central role of dTDP-4-oxo-6-deoxy-D-glucose as a branching point for the synthesis of diverse deoxysugars for S-layer construction.

Lipopolysaccharide (LPS) is a major component of the outer membrane of Gram-negative bacteria, and its O-antigen portion is a highly variable polysaccharide chain that contributes to bacterial virulence and serotype specificity. The biosynthesis of the O-antigen repeating units relies on a pool of nucleotide-activated deoxysugars. The enzyme dTDP-glucose 4,6-dehydratase, which produces dTDP-4-oxo-6-deoxy-D-glucose, is a key player in the synthesis of sugars for the O-antigen, such as L-rhamnose. This intermediate serves as a precursor for various modifications that lead to the diverse sugar constituents found in O-antigens.

Precursor in Natural Product Biosynthesis

The most well-documented role of dTDP-4-oxo-2,6-dideoxy-alpha-D-glucose is as a critical intermediate in the biosynthetic pathways of numerous medically and agriculturally important antibiotics. The presence of 2,6-dideoxysugars is often essential for the biological activity of these parent compounds.

The macrolide class of antibiotics frequently features attached deoxysugar moieties that are crucial for their antibacterial activity. This compound and its isomers are key precursors to these sugars.

Erythromycin (B1671065) and Megalomicin (B10785579) : These antibiotics contain the sugar D-desosamine. The biosynthesis of its precursor, dTDP-D-desosamine, begins with dTDP-4-keto-6-deoxy-D-glucose. researchgate.netnih.gov This pathway involves a series of enzymatic steps, including deoxygenation reactions, to yield the final 3,4,6-trideoxy-3-dimethylaminohexose. researchgate.net

Oleandomycin (B1677203) : This macrolide contains the 2,6-dideoxysugar L-oleandrose. Its biosynthetic pathway involves the enzymes OleV (a putative 2,3-dehydratase) and OleW (a putative 3-ketoreductase) which act on dTDP-4-keto-6-deoxyglucose to achieve the C-2 deoxygenation, forming a 2,6-dideoxy intermediate en route to L-oleandrose. nih.gov

Tylosin (B1662201) : A key sugar in tylosin is L-mycarose, a 2,6-dideoxy-3-C-methylhexose. nih.gov The biosynthesis of its activated precursor, TDP-L-mycarose, proceeds through an intermediate, TDP-4-keto-2,6-dideoxy-D-glucose, which is subsequently methylated and undergoes further enzymatic modifications. nih.govnih.gov

| Macrolide Antibiotic | Key Deoxysugar Moiety | Biosynthetic Intermediate | Producing Organism |

|---|---|---|---|

| Erythromycin / Megalomicin | D-desosamine | Derived from dTDP-4-keto-6-deoxy-D-glucose | Saccharopolyspora erythraea / Micromonospora megalomicea |

| Oleandomycin | L-oleandrose | dTDP-4-oxo-2,6-dideoxy-D-glucose intermediate | Streptomyces antibioticus |

| Tylosin | L-mycarose | TDP-4-keto-2,6-dideoxy-D-glucose | Streptomyces fradiae |

Enediynes are a class of potent antitumor antibiotics characterized by a unique nine- or ten-membered ring system containing two triple bonds and one double bond. They are often glycosylated with unusual deoxysugars.

C-1027, Calicheamicin, and Maduropeptin : The biosynthesis of the sugar moieties for these complex enediynes is known to start from primary metabolites like glucose-1-phosphate. nih.govnih.govnih.govacs.orgnih.gov For C-1027, the pathway to its deoxy aminosugar involves the enzyme SgcA1, a thymidylyltransferase. nih.gov However, the specific downstream intermediates and the precise involvement of this compound are not fully elucidated for this class of antibiotics. nih.govnih.govacs.org

AT2433 : This related antitumor antibiotic is structurally distinct as it contains a disaccharide with an aminodideoxypentose (a five-carbon sugar). Its biosynthesis is therefore expected to follow a different pathway that does not involve a six-carbon hexose (B10828440) intermediate like this compound.

The role of this compound is well-established in the biosynthesis of several other important classes of antibiotics.

Spinosyns : These are macrolide insecticides produced by Saccharopolyspora spinosa. A crucial component is the tetradeoxysugar D-forosamine. The biosynthesis of this sugar explicitly involves TDP-4-keto-2,6-dideoxy-D-glucose as the substrate for the enzyme SpnQ, a PMP-dependent 3-dehydratase that catalyzes the C-3 deoxygenation step. nih.govacs.orgresearchgate.net

Jadomycin B, Kijanimicin, and Tetrocarcin A : These antibiotics contain the 2,6-dideoxysugar L-digitoxose. The biosynthetic pathway to TDP-L-digitoxose has been characterized and proceeds via an NDP-2,6-dideoxy-4-hexulose intermediate, confirming the central role of the 2,6-dideoxy-4-oxo scaffold. nih.govnih.gov

Aclacinomycin A : This anthracycline antibiotic contains the 2,6-dideoxysugar L-rhodinose. Its biosynthesis pathway clearly features TDP-4-keto-2,6-dideoxy-D-glucose as a key intermediate which is then converted into TDP-4-keto-2,3,6-trideoxy-D-glucose.

| Antibiotic | Class | Key Deoxysugar Moiety | Role of dTDP-4-oxo-2,6-dideoxy-α-D-glucose |

|---|---|---|---|

| Spinosyn A | Macrolide Insecticide | D-forosamine | Direct substrate for the 3-dehydratase SpnQ |

| Jadomycin B | Angucycline | L-digitoxose | Precursor to NDP-2,6-dideoxy-D-threo-4-hexulose intermediate |

| Kijanimicin | Spirotetronate | L-digitoxose | Confirmed intermediate in the deoxysugar pathway |

| Tetrocarcin A | Spirotetronate | L-digitoxose | Precursor to the L-digitoxose moiety |

| Aclacinomycin A | Anthracycline | L-rhodinose | Confirmed intermediate in the deoxysugar pathway |

Implications for the Development of New Therapeutic Agents and Vaccines

The biosynthetic pathway leading to and from this compound is a fertile ground for the development of novel therapeutic agents, particularly antibiotics, and for the design of innovative vaccines.

Many biologically active natural products, especially antibiotics, contain deoxysugar components that are essential for their therapeutic activity. nih.govnih.gov The enzymatic machinery that produces this compound and its derivatives is responsible for creating these vital sugar moieties. For instance, the precursor to our subject compound, dTDP-4-keto-6-deoxy-D-glucose, is a key branching point in the synthesis of deoxysugars found in antibiotics like granaticin and oleandomycin. nih.gov By understanding and harnessing these enzymatic steps, it is possible to generate novel "unnatural" antibiotic glycones through combinatorial biosynthesis, potentially leading to drugs with improved efficacy or novel mechanisms of action. nih.gov The enzymes in this pathway are often promiscuous, meaning they can accept a range of substrates, a characteristic that is highly valuable for glycoengineering efforts in drug discovery. nih.gov

Furthermore, the downstream product of the pathway involving this compound, dTDP-L-rhamnose, is a common component of bacterial cell wall lipopolysaccharides (LPS), specifically the O-antigen. researchgate.netoup.comnih.gov The O-antigen is a major surface antigen of Gram-negative bacteria and a key determinant of their serotype. nih.gov As such, it is a primary target for the immune system. The enzymes involved in the biosynthesis of these O-antigens, including those that produce dTDP-L-rhamnose from intermediates like this compound, represent attractive targets for the development of new antibacterial drugs. oup.com Moreover, the ability to synthesize and modify these O-antigen structures through glycoengineering opens up new avenues for the creation of conjugate vaccines. nih.gov These vaccines, which link the polysaccharide antigen to a carrier protein, can elicit a robust and long-lasting immune response against pathogenic bacteria. nih.gov

| Therapeutic/Vaccine Implication | Associated Product/Pathway | Key Research Findings |

| Novel Antibiotics | Deoxysugar moieties of antibiotics (e.g., granaticin, oleandomycin) | The biosynthetic pathway is a source of enzymes for combinatorial biosynthesis to create new antibiotic variants. nih.govnih.gov |

| Antibacterial Drug Targets | dTDP-L-rhamnose biosynthesis for O-antigen | The enzymes in this pathway are potential targets for inhibitors that could disrupt bacterial cell wall formation. oup.com |

| Conjugate Vaccines | Bacterial O-antigens | Glycoengineering of O-antigen structures derived from this pathway can be used to develop effective vaccines against pathogenic bacteria. nih.gov |

Metabolic Intermediary Role in Microorganisms (e.g., Escherichia coli, Actinomadura kijaniata)

In the microbial world, this compound and its immediate precursors are central metabolic intermediates in the biosynthesis of various essential compounds.

In the well-studied bacterium Escherichia coli, the precursor dTDP-4-keto-6-deoxy-D-glucose is a metabolite found in strains such as K-12. nih.gov It plays a pivotal role in two major pathways: the biosynthesis of dTDP-L-rhamnose and the production of the enterobacterial common antigen (ECA). ecmdb.canih.gov The conversion of dTDP-D-glucose to dTDP-4-keto-6-deoxy-D-glucose is the first committed step in the biosynthesis of all 6-deoxysugars. wisc.edu In E. coli, the RmlC enzyme catalyzes the epimerization of this intermediate, a crucial step in the formation of dTDP-L-rhamnose. Metabolic engineering efforts in E. coli have focused on increasing the intracellular levels of dTDP-4-keto-6-deoxyglucose to enhance the production of heterologous deoxysugars for medically important polyketides. nih.gov

The actinomycete Actinomadura kijaniata is known for producing the antibiotic kijanimicin, which contains the deoxysugar L-digitoxose. nih.gov The biosynthesis of this sugar in A. kijaniata involves dTDP-4-dehydro-2,6-dideoxy-alpha-D-glucose as a metabolite. nih.gov The pathway begins with the conversion of glucose-1-phosphate to TDP-4-keto-6-deoxy-d-glucose. This intermediate is then acted upon by a series of enzymes, including a C-3''-ketoreductase (KijD10), to ultimately form TDP-L-digitoxose. nih.govnih.gov This highlights the central role of the dTDP-4-oxo-6-deoxy-D-glucose scaffold in generating the diverse sugar moieties found in complex natural products.

| Microorganism | Metabolic Pathway | Key Enzyme(s) | End Product/Function |

| Escherichia coli | dTDP-L-rhamnose biosynthesis | RmlB (dTDP-D-glucose 4,6-dehydratase), RmlC (epimerase) | Component of O-antigen in lipopolysaccharide. ecmdb.ca |

| Enterobacterial Common Antigen (ECA) biosynthesis | WecE (aminotransferase) | Surface glycolipid important for cell envelope integrity. nih.gov | |

| Actinomadura kijaniata | L-digitoxose biosynthesis | KijD10 (C-3''-ketoreductase) | Component of the antibiotic kijanimicin. nih.govnih.gov |

Occurrence as a Metabolite in Mammalian Systems (e.g., Homo sapiens, mouse)

While the biosynthesis of deoxysugars is most prominently studied in bacteria, evidence suggests that the precursor to our compound of interest, dTDP-4-dehydro-6-deoxy-alpha-D-glucose, is also present in mammalian systems.

Metabolomic studies have reported the presence of dTDP-4-dehydro-6-deoxy-alpha-D-glucose in Homo sapiens. nih.govmetabolicatlas.org It is listed in the Human Metabolome Database (HMDB) as HMDB0001399. hmdb.cahmdb.ca Although its precise functional role in humans is not as well-defined as in microorganisms, its detection points to the existence of related metabolic pathways.

Similarly, this compound has been identified as a mouse metabolite. nih.gov The presence of this intermediate in both humans and mice suggests a conserved, though perhaps less prominent, role in mammalian biochemistry compared to its extensive utilization in microbial secondary metabolism. Further research is needed to fully elucidate the pathways and functions of this compound in mammalian systems.

| Organism | Evidence of Occurrence | Database ID |

| Homo sapiens | Reported in metabolomic studies. nih.govmetabolicatlas.org | HMDB0001399 hmdb.cahmdb.ca |

| Mouse | Identified as a metabolite. nih.gov | - |

Advanced Research Methodologies for Studying Dtdp 4 Oxo 2,6 Dideoxy Alpha D Glucose and Its Enzymes

Chemoenzymatic Synthesis and Enzymatic Preparation of dTDP-Sugar Intermediates

The synthesis of dTDP-sugars is often challenging, making their large-scale production difficult. documentsdelivered.comnih.gov Chemoenzymatic and enzymatic approaches provide effective solutions by leveraging the specificity and efficiency of biological catalysts. These methods allow for the high-yield production of various dTDP-activated sugar nucleotides from accessible starting materials. documentsdelivered.comnih.gov

A common strategy involves multi-enzyme, one-pot cascade reactions. nih.gov For instance, the synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose has been achieved on a large scale starting from glucose-1-phosphate and thymidine (B127349) monophosphate (TMP). nih.gov This process utilized a cocktail of five enzymes: dTMP kinase (TMK), acetate (B1210297) kinase (ACK), dTDP-glucose synthase (TGS), dTDP-glucose 4,6-dehydratase (DH), and dTDP-4-keto-6-deoxy-d-glucose aminotransferase (GerB), achieving a conversion yield of 57%. nih.govresearchgate.net

The key precursor for many 2,6-dideoxysugars is dTDP-4-keto-6-deoxy-α-D-glucose, which is synthesized from dTDP-glucose by the enzyme dTDP-glucose-4,6-dehydratase. nih.gov This intermediate is a critical branch point in the biosynthetic pathways. nih.gov For the synthesis of 2,6-dideoxyhexoses, this keto-sugar is converted into the unstable intermediate dTDP-4-oxo-2,6-dideoxy-alpha-D-glucose by a 2-dehydratase enzyme. nih.gov Researchers have successfully used the flexible substrate specificity of enzymes from the dTDP-β-L-rhamnose biosynthesis pathway in Salmonella enterica to produce dTDP-2,6-dideoxy-4-keto-alpha-D-glucose on a 40-60 mg scale. nih.gov This intermediate can then be chemically reduced to yield other valuable dideoxy sugars. nih.gov

Due to variations in the stability and reactivity of different dTDP-sugar intermediates and the differing efficiencies of the enzymes, there is no universal synthesis protocol; each synthesis must be optimized individually. nih.gov

Table 1: Key Enzymes in the Enzymatic Synthesis of dTDP-Sugar Intermediates

| Enzyme | Abbreviation | Function | Starting Material(s) | Product(s) |

|---|---|---|---|---|

| Glucose-1-phosphate thymidylyltransferase | RmlA / TGS | Transfers a thymidylmonophosphate nucleotide to glucose-1-phosphate. nih.govwikipedia.org | dTTP, α-D-glucose-1-phosphate | dTDP-glucose, Pyrophosphate wikipedia.org |

| dTDP-glucose 4,6-dehydratase | RmlB / DH | Catalyzes the dehydration of dTDP-glucose. nih.govwikipedia.orguniprot.org | dTDP-glucose | dTDP-4-dehydro-6-deoxy-D-glucose, H₂O uniprot.org |

| 2-Dehydratase | 2-DH | Converts the 4-keto intermediate to a 2,4-diketo intermediate. nih.gov | dTDP-4-keto-6-deoxy-α-D-glucose | This compound nih.gov |

Spectroscopic Characterization Techniques

Following synthesis and purification, rigorous characterization is essential to confirm the identity and structure of the target compound. A combination of spectroscopic techniques is typically employed for this purpose.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of dTDP-sugars. Following purification, products are analyzed by ¹H, ¹³C, and sometimes ³¹P NMR spectrometry. nih.govresearchgate.net For example, after synthesizing and purifying dTDP-4-amino-4,6-dideoxy-D-glucose, its final structure was confirmed using ¹H, ¹³C, and ¹H-¹H COSY NMR analysis. nih.gov Similarly, the structure of enzymatically synthesized dTDP-α-D-fucose was verified by NMR, with homo- and hetero-nuclear experiments allowing for the complete assignment of all proton and carbon signals. researchgate.net Advanced solid-state ¹⁷O NMR studies on α-D-glucose have demonstrated the remarkable sensitivity of NMR parameters to the local environment, such as hydrogen bonding, providing detailed structural insights. andreas-brinkmann.net

Table 2: Example NMR Data for a Related dTDP-Sugar (dTDP-α-D-fucose)

| Nucleus | Experiment Type | Key Observations | Reference |

|---|---|---|---|

| ¹H | 300 MHz | Indicated a homogeneous single component. | researchgate.net |

| ³¹P | Signals at δ -10.13 and -11.61 ppm consistent with a sugar diphospho nucleoside. | researchgate.net |

Note: Data for the specific target compound is not publicly available; this table illustrates the application of the technique to a similar molecule.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the purification and analysis of dTDP-sugars. nih.govnih.gov It is used to monitor reaction progress, assess purity, and perform preparative purification. nih.govresearchgate.net For instance, the synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose involved purification using two successive preparative HPLC systems. nih.gov The conversion of dTDP-D-glucose to dTDP-D-fucose was also monitored by HPLC. researchgate.net

Various column and detector combinations are used depending on the analytical goal. Porous graphitic carbon columns are highly effective for separating sugar derivatives. nih.gov For detection, refractive index (RI) detectors are commonly used for analyzing sugars as they can measure the ability of molecules to refract light. nih.govyoutube.com UV detectors are also employed, sometimes requiring derivatization of the sugar. nih.gov The choice between normal-phase and reverse-phase HPLC depends on the polarity of the sugar analytes. youtube.com

Table 3: Common HPLC Setups for Sugar Analysis

| Column Type | Detector | Application | Key Features |

|---|---|---|---|

| Porous Graphitic Carbon | Mass Spectrometry (MS) | Quantitative determination of UDP-sugars. nih.gov | Excellent for separating sugar derivatives, but retention times can be unstable. nih.gov |

| Amino-based (e.g., Nucleodur 100-5 NH2) | Refractive Index (RI) | Quantification of simple sugars (glucose, fructose). researchgate.net | Uses acetonitrile-water mobile phase; RI detector is sensitive to concentration. researchgate.net |

| Ion-Pair Reversed-Phase (e.g., C18) | UV Detector (210 nm) | Analysis of organic acids and derivatized sugars. nih.govresearchgate.net | Requires derivatization for some sugars; separates based on polarity. nih.gov |

Mass Spectrometry (MS), often coupled with HPLC (HPLC-MS), is a powerful technique for determining the molecular weight of synthesized products, thus confirming their identity. nih.gov In the analysis of plant-derived UDP-sugars, HPLC was interfaced with electrospray ionization Orbitrap mass spectrometry for quantitative determination. nih.gov This method provides high sensitivity and specificity, allowing for the detection and quantification of different sugar nucleotides even at low concentrations. nih.gov The combination of retention time from HPLC and the mass-to-charge ratio from MS gives a high degree of confidence in product identification.

Genetic Manipulation and Heterologous Expression for Pathway Elucidation and Enzyme Production

Understanding the biosynthetic pathways of dTDP-sugars and producing the necessary enzymes in sufficient quantities relies heavily on genetic engineering. documentsdelivered.comnih.gov The genes encoding the biosynthetic enzymes, such as those in the dTDP-L-rhamnose pathway (RmlA, RmlB, RmlC, RmlD), are often identified, cloned, and expressed in a host organism like Escherichia coli. nih.govnih.gov

Heterologous expression involves introducing the gene(s) of interest into a host that can produce the corresponding protein in large amounts. mdpi.com For example, the GerB aminotransferase from Streptomyces sp. was over-expressed to facilitate the large-scale synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose. nih.gov Similarly, enzymes from the Salmonella enterica dTDP-β-L-rhamnose pathway were produced as recombinant proteins for use in chemoenzymatic synthesis. nih.gov This approach is not only crucial for producing enzymes for synthetic applications but also for elucidating the function of genes and the steps within a metabolic pathway. mdpi.comresearchgate.net

Site-Directed Mutagenesis for Investigating Enzyme Catalytic Mechanisms

Site-directed mutagenesis is a sophisticated technique used to probe the structure-function relationships of enzymes. wikipedia.orgnih.gov By systematically changing specific amino acid residues in an enzyme's active site, researchers can investigate the roles of these residues in substrate binding and catalysis. wikipedia.org

Studies on dTDP-glucose 4,6-dehydratase (RmlB), the enzyme that produces the key intermediate dTDP-4-keto-6-deoxy-α-D-glucose, have utilized mutagenesis to understand its mechanism. wikipedia.org By creating mutant versions of the enzyme and analyzing their activity, scientists have gained insights into the concerted and stepwise nature of the dehydration reaction it catalyzes. wikipedia.org This technique was also applied to a FAD-dependent glucose dehydrogenase, where mutating residues near the active site led to the creation of an enzyme with higher specificity for glucose. nih.gov Such studies are fundamental to understanding the precise chemical steps of enzymatic reactions and for engineering enzymes with novel properties.

X-ray Crystallography and Structural Biology of Associated Enzymes

The three-dimensional structures of enzymes that either produce or utilize dTDP-4-oxo-6-deoxy-D-glucose intermediates are crucial for understanding their catalytic mechanisms. X-ray crystallography has been instrumental in providing atomic-level insights into these enzymes, particularly members of the short-chain dehydrogenase/reductase (SDR) family.

One of the most studied enzymes is dTDP-D-glucose 4,6-dehydratase (RmlB) , which catalyzes the conversion of dTDP-D-glucose to dTDP-4-dehydro-6-deoxy-D-glucose, the immediate precursor to the title compound. proteopedia.org The crystal structure of RmlB from Salmonella enterica serovar Typhimurium was determined at a resolution of 2.47 Å. nih.gov This structural analysis revealed that RmlB functions as a homodimer. nih.gov Each monomer is composed of two domains: a larger N-terminal domain that binds the NAD+ cofactor and features a classic Rossmann fold, and a smaller C-terminal domain responsible for binding the dTDP-D-glucose substrate. proteopedia.orgnih.gov The active site, containing a highly conserved Tyr-X-X-X-Lys catalytic couple, is located in a cavity between these two domains. nih.gov This structural framework is characteristic of the SDR family of enzymes. nih.gov

Another key enzyme in associated pathways is dTDP-4-keto-6-deoxy-D-glucose-3,4-ketoisomerase (FdtA) from Aneurinibacillus thermoaerophilus. Its crystal structure was solved in complex with dTDP. wisc.edu The crystals belonged to the space group P41212 with unit cell dimensions of a = b = 62.7 Å and c = 201.3 Å, containing one dimer per asymmetric unit. wisc.edu Structural and mutagenesis studies suggest that two histidine residues, His49 and His51, are critical for catalysis. wisc.edu It is proposed that His49 acts as the active site base, abstracting a proton from C-3 of the sugar, while His51 facilitates proton shuttling between the C-3 and C-4 oxygens. wisc.edu

The table below summarizes key crystallographic data for enzymes associated with the metabolism of dTDP-4-oxo-6-deoxy-glucose intermediates.

Table 1: X-ray Crystallography Data for Associated Enzymes

| Enzyme | Organism | PDB ID(s) | Resolution (Å) | Key Structural Features |

|---|---|---|---|---|

| dTDP-D-glucose 4,6-dehydratase (RmlB) | Salmonella enterica serovar Typhimurium | 1g1a | 2.47 | Homodimer; N-terminal NAD+ binding domain (Rossmann fold) and C-terminal substrate-binding domain. nih.gov |

| dTDP-D-glucose 4,6-dehydratase (RmlB) | Streptococcus suis | 1kep, 1ker | N/A | Contains N-terminal NAD-binding domain and C-terminal sugar nucleotide binding domain. proteopedia.org |

Biochemical Assays for Enzyme Activity and Kinetics

A variety of biochemical assays are employed to determine the activity and kinetic parameters of enzymes that metabolize this compound and its precursors. These assays are essential for characterizing enzyme function, substrate specificity, and reaction mechanisms.

Enzyme activity is often monitored using High-Performance Liquid Chromatography (HPLC). For instance, the synthesis of dTDP-4-amino-4,6-dideoxy-D-glucose from dTDP-4-keto-6-deoxy-D-glucose using the aminotransferase GerB was monitored by HPLC, achieving a conversion yield of 57% in 270 minutes. nih.gov The final product was subsequently purified and identified using preparative HPLC and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H, 13C, and COSY experiments. nih.gov

Coupled enzyme assays are also a powerful tool. The activity of GerKI, a dTDP-4-keto-6-deoxyglucose reductase, was determined using an in vitro coupled assay with GerF (dTDP-4-keto-6-deoxyglucose 3-epimerase). nih.gov This allowed for the conversion of dTDP-4-keto-6-deoxyglucose to dTDP-6-deoxy-beta-D-allose, the stereochemistry of which was confirmed by NMR analysis. nih.gov

Kinetic studies provide quantitative measures of enzyme performance. The substrate specificity of dTDP-D-glucose-4,6-dehydratase from E. coli B was investigated using non-natural substrates. nih.gov The enzyme exhibited Michaelis-Menten kinetics with dTDP-3-deoxyglucose and dTDP-3-azido-3-deoxyglucose, demonstrating its ability to process modified substrates to their corresponding 6-deoxy-4-keto products. nih.gov

The table below presents kinetic data for dTDP-D-glucose-4,6-dehydratase with different substrates.

Table 2: Kinetic Parameters of E. coli dTDP-D-glucose-4,6-dehydratase

| Substrate | KM (µM) | Vmax (µmol/h·mg) |

|---|---|---|

| dTDP-3-deoxyglucose | 200 | 130 |

Data sourced from a study on the substrate specificity of the native enzyme. nih.gov

Future Research Directions and Unexplored Avenues

Discovery and Characterization of Novel dTDP-4-oxo-2,6-dideoxy-alpha-D-glucose-Modifying Enzymes

The true chemical diversity originating from this compound is generated by the downstream enzymes that modify it. This intermediate is a substrate for a variety of modifying enzymes, including ketoreductases, epimerases, isomerases, and aminotransferases, which ultimately determine the final structure and stereochemistry of the resulting deoxysugar.

A primary future goal is to expand our catalog of these modifying enzymes. For instance, the biosynthesis of the deoxysugar D-olivose involves a 4-ketoreductase that acts on TDP-4-keto-2,6-dideoxy-d-glucose. nih.gov Similarly, the pathway to the amino sugar D-mycaminose utilizes a 3,4-ketoisomerase, Tyl1a, which can process TDP-4-keto-2,6-dideoxy-D-glucose, followed by the action of an aminotransferase, TylB. nih.gov The biosynthesis of L-digitoxose requires a sequence of ketoreductases and epimerases, such as KijD10 and KijD11, that act on related intermediates. acs.orgnih.gov

Future research should focus on genome mining of microorganisms, particularly from the order Actinomycetales, which are prolific producers of secondary metabolites. This approach can identify novel genes encoding enzymes with unique specificities. Characterizing these new enzymes could reveal catalysts that produce sugars with unprecedented stereochemistries or modifications, which could then be incorporated into glycoengineering efforts to create novel bioactive compounds.

Table 1: Examples of Enzyme Classes Modifying 2,6-Dideoxy Sugar Intermediates

| Enzyme Class | Example Enzyme | Source Organism | Function | Reference |

| 3,4-Ketoisomerase | Tyl1a | Streptomyces fradiae | Converts 4-keto to 3-keto intermediate | nih.gov |

| 4-Ketoreductase | MtmC-like enzyme | Streptomyces argillaceus | Reduces C-4 keto group to form TDP-d-olivose | nih.gov |

| 3-Ketoreductase | KijD10 | Actinomadura kijaniata | Reduces C-3 keto group in L-digitoxose pathway | acs.orgnih.gov |

| C-5 Epimerase | KijD11 | Actinomadura kijaniata | Catalyzes epimerization at C-5 in L-digitoxose pathway | acs.org |

| Aminotransferase | TylB | Streptomyces fradiae | Transfers an amino group to the sugar ring | nih.gov |

Elucidation of Previously Unknown Biosynthetic Pathways Involving the Compound

The compound this compound is a central hub in deoxysugar metabolism. Its own biosynthesis is a multi-step process beginning with dTDP-D-glucose. This precursor undergoes 4,6-dehydration to yield TDP-4-keto-6-deoxy-d-glucose, a key intermediate for most bacterial deoxysugars. nih.gov A subsequent 2,3-dehydration and 3-ketoreduction cascade results in the formation of this compound. nih.govnih.gov

From this point, the pathways diverge. For example:

D-Olivose Pathway: A single NADPH-dependent 4-ketoreduction step converts the intermediate to TDP-d-olivose. nih.gov

L-Digitoxose Pathway: A more complex series of reactions involving C-3 ketoreduction, C-5 epimerization, and C-4 ketoreduction transforms the sugar scaffold. acs.orgnih.gov

D-Mycaminose Pathway: The intermediate is first isomerized to a 3-keto species before undergoing amination. nih.govwikipedia.org

A significant frontier in this field is the discovery of entirely new biosynthetic routes that branch from this intermediate. Many natural products contain unusual sugars whose biosynthetic origins are still unknown. By identifying novel glycosylated natural products and sequencing their biosynthetic gene clusters, it will be possible to uncover new enzymatic reactions and pathways. This exploration could reveal, for example, new mechanisms for deoxygenation, amination, or methylation, expanding our fundamental understanding of carbohydrate biochemistry.

Comprehensive Mapping of Gene Clusters and Regulatory Networks in Diverse Organisms

The enzymes responsible for producing this compound and its derivatives are encoded in biosynthetic gene clusters (BGCs). Understanding the organization and regulation of these clusters is crucial for both pathway elucidation and metabolic engineering.

Research has successfully identified BGCs for several relevant natural products:

Mithramycin (contains D-olivose): The mtm cluster from Streptomyces argillaceus contains the necessary deoxysugar biosynthesis genes. nih.gov

Tylosin (B1662201) (contains D-mycaminose): The tyl cluster from Streptomyces fradiae encodes enzymes like Tyl1a and TylB. nih.gov

Kijanimicin (contains L-digitoxose): The kij cluster from Actinomadura kijaniata provides the enzymatic machinery for L-digitoxose synthesis. acs.orgnih.gov

Dihydrochalcomycin: The ger cluster includes the reductase gerK1. nih.govresearchgate.net

Future research must move beyond simple identification towards a comprehensive mapping of these clusters and their regulatory networks across a wider range of organisms. Metagenomic analysis of environmental samples, such as marine sediments, has already revealed a vast, untapped diversity of polyketide synthase (PKS) and nonribosomal peptide synthetase (NRPS) gene clusters. frontiersin.org Applying these techniques to specifically search for 2,6-dideoxysugar BGCs will undoubtedly uncover novel genetic architectures. Furthermore, studying the regulatory elements within these clusters will be key to understanding how organisms control the flux towards these specialized metabolites, knowledge that is essential for optimizing their production in heterologous hosts.

Metabolic Engineering and Synthetic Biology Approaches for Targeted Deoxysugar Production

The rarity and structural complexity of 2,6-dideoxysugars make their chemical synthesis challenging. This has spurred research into metabolic engineering and synthetic biology to produce these valuable compounds and their nucleotide-activated precursors. nih.gov The intermediate this compound is a key target for these efforts.

Promising strategies for future development include:

Chemoenzymatic and Multi-Enzyme Synthesis: Building on established successes, such as the milligram-scale synthesis of dTDP-2,6-dideoxy-4-keto-alpha-D-glucose nih.gov and the one-pot, five-enzyme synthesis of related amino sugars, nih.gov future work can optimize these systems for higher yields and industrial scalability.

Combinatorial Biosynthesis: The creation of "unnatural natural gene clusters" by combining deoxysugar biosynthesis genes from different organisms has proven effective. Expressing these engineered clusters in amenable hosts like Streptomyces albus has yielded novel glycosylated compounds. nih.govresearchgate.net This plug-and-play approach can be expanded to generate libraries of new deoxysugars for drug discovery screening.

Exploitation of Enzyme Promiscuity: Many deoxysugar biosynthetic enzymes exhibit relaxed substrate specificity. For example, the isomerase Tyl1a can process both its natural 6-deoxy substrate and the 2,6-dideoxy analogue. nih.gov Systematically exploring and engineering this promiscuity will enable the synthesis of non-natural sugar structures.

Table 2: A Potential Engineered Pathway for a Novel Deoxysugar

| Step | Enzyme Type | Example Gene Source | Function | Reference |

| 1 | Glucose-1-phosphate thymidylyltransferase | S. enterica (RmlA) | Activates glucose-1-phosphate to TDP-D-glucose | nih.gov |

| 2 | TDP-D-glucose 4,6-dehydratase | S. enterica (RmlB) | Creates the 4-keto-6-deoxy intermediate | nih.gov |

| 3 | 2,3-dehydratase / 3-ketoreductase | S. fradiae (TylX3) / S. spinosa (SpnN) | Performs C-2 deoxygenation to yield the 4-oxo-2,6-dideoxy core | nih.gov |

| 4 | Novel 4-Ketoreductase | Mined from a new Actinomycete | Reduces C-4 keto group with unique stereospecificity | N/A |

| 5 | Glycosyltransferase | S. albus (ElmGT) | Transfers the novel sugar to an aglycone | nih.gov |

Deeper Investigation of its Precise Roles and Regulatory Mechanisms in Mammalian Metabolism

While this compound and its related pathways are well-established in bacteria, their presence and role in animals, particularly mammals, remain a significant mystery. The precursor compound, dTDP-4-oxo-6-deoxy-D-glucose, is listed in the Human Metabolome Database (HMDB), suggesting it may be present in humans. ecmdb.ca However, the source, function, and regulatory control of this compound in a mammalian context are completely unknown.

This lack of knowledge presents a compelling direction for future research. In stark contrast to the ambiguity in mammals, a complete dTDP-rhamnose biosynthetic pathway has been characterized in the nematode Caenorhabditis elegans. In C. elegans, this pathway is essential for development and has been proposed as a potential target for novel anthelmintic drugs precisely because it is believed to be absent in humans.

Future investigations must clarify this discrepancy. It is critical to determine if dTDP-activated deoxysugar pathways are truly operational in mammals. If they are, their metabolic purpose—whether related to endogenous glycosylation, metabolism of gut microbiota products, or another unknown function—needs to be elucidated. If they are absent, as the nematode research suggests, this would reinforce their value as targets for developing highly specific antimicrobial and antiparasitic agents with potentially minimal side effects in humans.

Application of Advanced Computational Modeling in Enzyme Design and Pathway Prediction

Computational approaches are set to revolutionize the study of deoxysugar biosynthesis. The foundation for this work is the growing number of high-resolution crystal structures of key biosynthetic enzymes, such as the ketoreductase KijD10 nih.gov and the epimerase-like EvaD. st-andrews.ac.uk

Future research will leverage this structural data in several ways:

Enzyme Design and Engineering: High-resolution structures enable detailed computational analysis. For example, comparing the active site of EvaD with other enzymes in its class revealed key residues responsible for its altered substrate profile, a finding that was validated experimentally through site-directed mutagenesis. st-andrews.ac.uk Future studies will use molecular docking and molecular dynamics (MD) simulations to predict how engineered mutations will affect substrate binding and catalytic activity, guiding the rational design of enzymes that produce novel sugars.

Mechanism Elucidation: Quantum mechanics/molecular mechanics (QM/MM) simulations can be employed to model the enzymatic reaction at a quantum level. This can provide deep insights into transition states and reaction coordinates, clarifying the precise chemical mechanisms of complex transformations like epimerization and dehydration.

Pathway Prediction: As more gene clusters are sequenced, computational tools will become indispensable for predicting function. Bioinformatic methods like sequence homology searches are already standard practice. nih.gov In the future, machine learning and artificial intelligence models trained on the wealth of existing genomic and biochemical data could be used to predict the complete structure of a deoxysugar product directly from the DNA sequence of its biosynthetic gene cluster, dramatically accelerating the discovery of new pathways.

Q & A

Q. What are the standard experimental protocols for assaying enzymatic activity of dTDP-4-oxo-2,6-dideoxy-α-D-glucose biosynthesis enzymes?